N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that integrates multiple functional groups, including a chromeno-thiazole core, a furan ring, and a sulfamoyl benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromeno-thiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-thiazole structure.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with an amine group on the chromeno-thiazole core.
Introduction of the Sulfamoyl Group: The sulfamoyl group is typically introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine group to form the sulfamoyl linkage.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzamide group, which can be achieved through an amide bond formation reaction using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the chromeno-thiazole core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrochromeno-thiazole derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although specific studies are required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The chromeno-thiazole core may interact with enzyme active sites, while the furan and sulfamoyl groups could enhance binding affinity and specificity. Detailed studies are needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-methylsulfamoyl)benzamide: Lacks the furan ring, which may affect its biological activity and binding properties.
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)amino)benzamide: Similar structure but without the sulfamoyl group, potentially altering its chemical reactivity and biological interactions.
Uniqueness
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is unique due to the combination of its chromeno-thiazole core, furan ring, and sulfamoyl benzamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c1-26(13-16-5-4-12-30-16)33(28,29)17-10-8-15(9-11-17)22(27)25-23-24-21-18-6-2-3-7-19(18)31-14-20(21)32-23/h2-12H,13-14H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVMAEAXZLOXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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